molecular formula C11H11N3O2S B487684 N-(2-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 183300-00-7

N-(2-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B487684
CAS No.: 183300-00-7
M. Wt: 249.29g/mol
InChI Key: FHWXGYMNCQHSLD-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group and a carboxamide group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxyaniline with thiosemicarbazide in the presence of an oxidizing agent to form the thiadiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the temperature is maintained at around 80-100°C. The resulting intermediate is then treated with a carboxylating agent, such as carbon dioxide or phosgene, to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiadiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazoles, and various substituted derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various pathogens.

    Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, with promising results in preclinical studies.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit key enzymes or receptors involved in disease processes. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

N-(2-methoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can be compared with other thiadiazole derivatives, such as:

  • N-(2-chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
  • N-(2-fluorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
  • N-(2-bromophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

These compounds share similar structural features but differ in the substituents on the aromatic ring. The presence of different substituents can significantly influence their chemical reactivity, biological activity, and potential applications. For instance, halogenated derivatives may exhibit enhanced antimicrobial activity due to the increased lipophilicity and membrane permeability.

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-methylthiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-7-10(17-14-13-7)11(15)12-8-5-3-4-6-9(8)16-2/h3-6H,1-2H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWXGYMNCQHSLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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